

Molecular and Biochemical Profile of CYC116

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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The table below summarizes the core characteristics and target selectivity of CYC116.

Attribute	Description
CAS Number	693228-63-6 [1] [2]
Molecular Formula	C ₁₈ H ₂₀ N ₆ OS [1] [2]
Molecular Weight	368.46 g/mol [1] [2]
Primary Targets (Ki)	Aurora A (8.0 nM), Aurora B (9.2 nM) [1] [2]
Secondary Targets (Ki)	VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), Lck (280 nM) [1] [2]
Low Activity/Inactive	>50-fold selectivity over CDKs; not active against PKA, Akt/PKB, PKC, GSK-3 α/β , CK2, Plk1, SAPK2A [1]
Current Status	Phase 1 Clinical Trials [1]

Cellular Activity and Antiproliferative Effects

CYC116 shows cytotoxicity across a wide panel of human cancer cell lines. Key cellular effects and IC₅₀ values are summarized below.

Cell Line	Assay Type	IC ₅₀ / Effective Concentration	Description
MV4-11 (Acute Myelogenous Leukemia)	Cytotoxicity (96h)	34 nM [1] / 0.034 μM [2]	Potent antiproliferative activity
A2780 (Ovarian)	Cytotoxicity (96h)	170 nM [2]	Antiproliferative effect
HeLa (Cervical)	Cytotoxicity (96h)	0.59 μM [2]	Antiproliferative effect
HCT-116 (Colorectal)	Cytotoxicity (96h)	0.34 μM [2]	Antiproliferative effect
A549 (Lung)	Function	0.48 μM [2]	Half-maximal inhibition of histone H3 serine-10 phosphorylation
HeLa	Function	1.25 μM [1] [2]	Complete inhibition of histone H3 phosphorylation (Western blot)
A549	Cell Cycle Analysis	0.5-2 μM [1]	Accumulation of tetraploid cells (G1 phase arrest)
SW620	Mitotic Index	1 μM [1]	Appearance of polyploid cells

Experimental Protocols

To help you replicate or understand the key experiments, here are the methodologies from the cited research.

Kinase Assay for Aurora A and B [1]

- **Reaction Volume:** 25 μL.
- **Assay Buffer:** 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 10 μg kemptide peptide substrate.
- **Enzyme Preparation:** Recombinant Aurora A kinase diluted in 20 mM Tris/HCl (pH 8) with 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35.

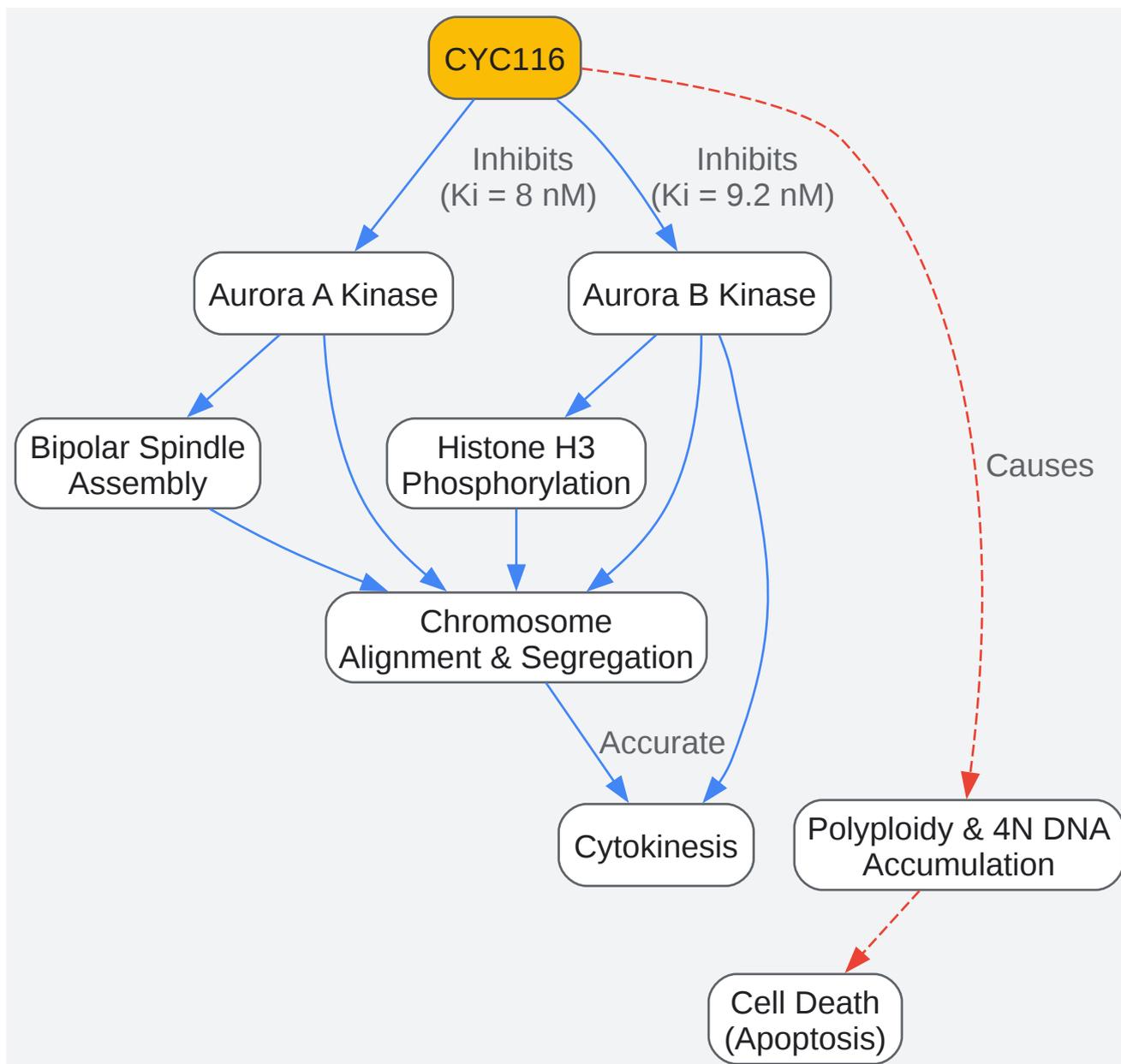
- **Reaction Start:** Add 5 μL Mg/ATP mix (15 mM MgCl_2 , 100 μM ATP, with 18.5 kBq $\gamma\text{-}^{32}\text{P}$ -ATP per well).
- **Incubation:** 30 minutes at 30°C.
- **Reaction Termination:** 25 μL of 75 mM H_3PO_4 .
- **Aurora B Specifics:** Assayed similarly, but enzyme is pre-activated with inner centromere protein (INCENP) at 30°C for 60 minutes before the assay.

Cell-based Viability Assay (MTT) [1]

- **Cell Lines:** Various (e.g., HeLa, MCF7, MV4-11, A2780).
- **Seeding:** Cells are seeded in 96-well plates based on doubling time and incubated overnight at 37°C.
- **Compound Treatment:** CYC116 is serially diluted in DMSO, then further diluted in cell culture medium. The compound-medium solution is added to cells in triplicate.
- **Incubation Time:** 72 or 96 hours at 37°C.
- **MTT Development:**
 - Remove medium and wash cells with PBS.
 - Add 20 μL /well of filter-sterilized MTT solution (5 mg/mL in medium).
 - Incubate in the dark at 37°C for 4 hours.
 - Remove MTT solution and wash with PBS.
 - Solubilize formazan dye with 200 μL /well of DMSO under agitation.
- **Data Analysis:** Measure absorbance at 540 nm. Use curve-fitting software to determine IC_{50} values.

Mechanism of Action and Signaling Pathway

CYC116 primarily exerts its effects by inhibiting Aurora A and Aurora B kinases, which are crucial regulators of mitosis. The diagram below illustrates the mechanism by which CYC116 disrupts this process, leading to cell death.



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Mechanism of CYC116-induced mitotic disruption and cell death.

In Vivo Efficacy Data

Evidence from animal studies supports the potential of CYC116 as an oral anti-cancer agent [1].

- **Model:** Mice bearing subcutaneous NCI-H460 (non-small cell lung cancer) xenografts.

- **Dosage and Administration:** CYC116 was administered orally (p.o.) once daily (q.d.) for 5 days at doses of **75 mg/kg** and **100 mg/kg**.
- **Results:**
 - The treatment caused significant **tumor growth delays**.
 - At **75 mg/kg**, a growth delay of **2.3 days** was observed.
 - At **100 mg/kg**, a more pronounced growth delay of **5.8 days** was achieved.
 - The reduction in tumor growth at the 100 mg/kg dose level was **statistically significant** on days 6 and 9 of the study.

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References

1. CYC116 | Aurora Kinase inhibitor | Mechanism [selleckchem.com]
2. CYC-116 | aurora A/B Inhibitor [medchemexpress.com]

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